molecular formula C13H20N2O B12607360 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline CAS No. 646528-26-9

3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline

Cat. No.: B12607360
CAS No.: 646528-26-9
M. Wt: 220.31 g/mol
InChI Key: VDLJFBXBMCLVDT-UHFFFAOYSA-N
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Description

3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of an aniline group substituted with a 1-methylpiperidin-4-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline typically involves the reaction of 3-aminobenzyl alcohol with 1-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aniline group to an amine, potentially altering the compound’s properties.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 3-(1-Methylpiperidin-4-yl)aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Comparison: 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

646528-26-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)oxymethyl]aniline

InChI

InChI=1S/C13H20N2O/c1-15-7-5-13(6-8-15)16-10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10,14H2,1H3

InChI Key

VDLJFBXBMCLVDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OCC2=CC(=CC=C2)N

Origin of Product

United States

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